molecular formula C15H16BrNO2S2 B2725234 4-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide CAS No. 2319837-06-2

4-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2725234
CAS No.: 2319837-06-2
M. Wt: 386.32
InChI Key: MXCATUPVHIURBN-UHFFFAOYSA-N
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Description

4-Bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring bromine and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromothiophene with a boronic acid derivative. The reaction conditions usually require a palladium catalyst and a base, such as sodium carbonate, under an inert atmosphere.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced thiophene derivatives.

  • Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the development of new materials with specific properties.

Comparison with Similar Compounds

  • 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Similar structure with a phenyl group instead of the tetrahydro-2H-pyran moiety.

  • 4-Bromo-N-(4-(thiophen-2-yl)phenyl)thiophene-2-carboxamide: Similar thiophene core with a different substituent on the nitrogen atom.

Properties

IUPAC Name

4-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S2/c16-12-7-13(21-9-12)14(18)17-10-15(2-4-19-5-3-15)11-1-6-20-8-11/h1,6-9H,2-5,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCATUPVHIURBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CS2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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